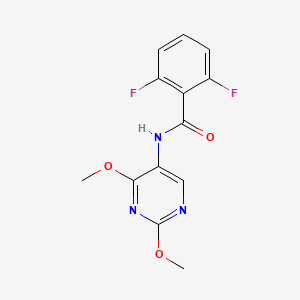

Ethyl 3,4,5-trimethoxy-2-nitrobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3,4,5-trimethoxybenzoate is a trihydroxybenzoic acid . It is closely related to gallic acid and methyl gallates, which are naturally occurring secondary metabolites found in plants . They possess remarkable biological activities including antimicrobial, anti-inflammatory, and anticancer properties .

Molecular Structure Analysis

The molecular formula of Ethyl 3,4,5-trimethoxybenzoate is C12H16O5 . It has an average mass of 240.252 Da and a monoisotopic mass of 240.099777 Da . The molecular structure of similar compounds has been determined by X-ray single crystal diffraction .Scientific Research Applications

Synthesis and Chemical Characterization

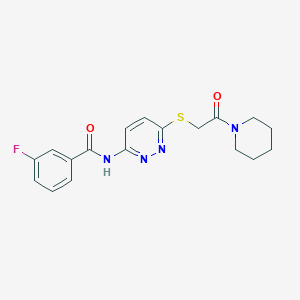

Ethyl 3,4,5-trimethoxy-2-nitrobenzoate is a chemical compound that has been the subject of various scientific research studies focusing on its synthesis, chemical properties, and potential applications. One significant area of research involves the synthesis of esters and their dinitro derivatives from 3,4,5-trimethoxybenzoic (eudesmic) acid. For example, the esterification of eudesmic acid in methanol or ethanol yields corresponding methyl and ethyl 3,4,5-trimethoxybenzoates in good yields. Nitration of these esters leads to dinitro products, with their structures determined by X-ray diffraction analysis (XRD). These studies highlight the potential of ethyl 3,4,5-trimethoxy-2-nitrobenzoate as an intermediate in organic synthesis and its role in the formation of complex molecular structures (O. R. Ya., E. B. Zh., & M. Olimova, 2017).

Molecular Interactions and Properties

Research on molecular interactions and the properties of ethyl 3,4,5-trimethoxy-2-nitrobenzoate provides insights into its chemical behavior in various solvents and under different conditions. Studies have explored how this compound interacts with other chemicals, shedding light on its reactivity and potential uses in more complex chemical reactions. For instance, the exploration of molecular interactions between ethylamine, propylamine, and 2-nitrobenzoic acid in 1,4-dioxane by DFT and dielectric relaxation analyses offers a deeper understanding of the compound's behavior in mixed media. These findings are crucial for developing new synthetic pathways and for the formulation of compounds with specific properties (M. Aravinthraj, F. Khan, J. Udayaseelan, & D. Rajkumar, 2020).

Potential Applications in Synthesis and Catalysis

The chemical structure and reactivity of ethyl 3,4,5-trimethoxy-2-nitrobenzoate make it a candidate for various applications in synthesis and catalysis. The compound's ability to participate in complex chemical reactions, such as the formation of specific anilides without self-condensation, indicates its utility in the synthesis of novel organic compounds. This versatility is further demonstrated by its use in regioselective reactions, where it reacts selectively with other chemicals to yield compounds with precise structural configurations. Such characteristics are invaluable in the design and synthesis of new pharmaceuticals, materials, and chemical intermediates (M. Atia, Dóra Bogdán, Maryam Brügger, N. Haider, & P. Mátyus, 2017).

Safety and Hazards

properties

IUPAC Name |

ethyl 3,4,5-trimethoxy-2-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO7/c1-5-20-12(14)7-6-8(17-2)10(18-3)11(19-4)9(7)13(15)16/h6H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHXPZZHBPWNKIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1[N+](=O)[O-])OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3,4,5-trimethoxy-2-nitrobenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-tert-Butyl 2-ethyl 7,8-dihydropyrrolo[3,2-e]indole-2,6(3H)-dicarboxylate](/img/structure/B2722344.png)

![(Z)-N-(3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2722346.png)

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(1H-indol-3-yl)acetamide](/img/structure/B2722348.png)

![N-(1-cyanocyclohexyl)-2-[2-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]-N-methylacetamide](/img/structure/B2722349.png)

![N-(2-chloro-5-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2722350.png)

![N-(2,4-difluorophenyl)-2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2722353.png)

![N-(2,6-dimethylphenyl)-2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2722355.png)

![2-((4-Chlorophenyl)thio)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2722357.png)